molecular formula C16H16ClNO3 B10965506 2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B10965506
M. Wt: 305.75 g/mol
InChI Key: BSFBTVGLQJPDNK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound characterized by the presence of a chlorophenoxy group and a methoxyphenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 4-methoxybenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-chlorophenoxyacetic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of chlorophenoxy and methoxyphenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of both chlorophenoxy and methoxyphenyl groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the chlorophenoxy and methoxyphenyl groups.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the methoxyphenyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: Lacks the methoxyphenylmethyl group, making it less versatile in terms of functional group modifications.

    N-(4-methoxyphenyl)-2-chloroacetamide: Similar structure but lacks the phenoxy group, affecting its reactivity and applications.

Uniqueness

2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the presence of both chlorophenoxy and methoxyphenyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C16H16ClNO3/c1-20-14-6-2-12(3-7-14)10-18-16(19)11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

BSFBTVGLQJPDNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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